

# Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

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## Compound of Interest

Compound Name: 4-(chloromethyl)pyridazine  
hydrochloride

CAS No.: 50901-48-9

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NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. [5][6]

## Expertise & Experience: Interpreting the Spectra

- $^1\text{H}$  NMR Spectroscopy:** The aromatic protons on the pyridazine ring typically resonate in the downfield region due to the ring's aromaticity and the electron-withdrawing effect of the nitrogen atoms. Protons adjacent to the nitrogen atoms (at C3 and C6) are generally the most deshielded. The introduction of substituents can significantly alter these chemical shifts; electron-donating groups will cause upfield shifts, while electron-withdrawing groups induce further downfield shifts. [7] The coupling patterns can often be complex, sometimes appearing as AA'BB' systems, but provide crucial information about the substitution pattern.
- $^{13}\text{C}$  NMR Spectroscopy:** The carbon atoms of the pyridazine ring also exhibit characteristic chemical shifts. The carbons bonded to nitrogen (C3 and C6) are typically found furthest downfield. For the parent pyridazin-3(2H)-one, the carbonyl carbon (C3) appears around  $\delta$  164.0 ppm, while other ring carbons resonate between  $\delta$  130-140 ppm.

[8]Substituent effects are predictable and provide a secondary layer of structural confirmation. [8]

## Comparative $^1\text{H}$ and $^{13}\text{C}$ NMR Data for Representative 1,2-Diazine Derivatives

Compound	Spectroscopic Feature	$^1\text{H}$ NMR ( $\delta$ ppm)	$^{13}\text{C}$ NMR ( $\delta$ ppm)	Reference
Pyridazin-3(2H)-one	H-4, H-5, H-6	130.45 (C4), 134.71 (C5), 139.02 (C6), 164.00 (C3)	[8]	
6-Phenyl-3(2H)-pyridazinone	H-4, H-5, Aromatic-H	~7.0-8.0 (m)	C2: ~160-163	[9]
Ethyl 2-(6-oxo-2-phenylpyridazin-1(6H)-yl)butanoate	H-4, H-5	6.99 (d, J=9.6 Hz), 7.78 (d, J=9.6 Hz)	130.0 (C4), 135.0 (C5), 160.1 (C6)	[10]

## Trustworthiness: A Self-Validating Protocol for NMR Analysis

This protocol ensures reproducibility and accuracy in data acquisition.

- **Sample Preparation:** Dissolve 5–10 mg of the purified 1,2-diazine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. [5]The choice of solvent is critical;  $\text{DMSO-d}_6$  is often preferred for its ability to dissolve a wide range of polar compounds and for observing exchangeable protons (e.g., N-H).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm for both  $^1\text{H}$  and  $^{13}\text{C}$ ). [5]3. **Data Acquisition:** Acquire spectra on a high-resolution NMR spectrometer (400 MHz or higher).
  - $^1\text{H}$  NMR: Use standard acquisition parameters. A spectral width of -2 to 12 ppm is typically sufficient. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

- $^{13}\text{C}$  NMR: A wider spectral width (e.g., 0 to 200 ppm) is required. Due to the lower natural abundance of  $^{13}\text{C}$ , a greater number of scans and a longer relaxation delay are necessary.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the spectrum correctly and perform baseline correction.
- Analysis: Integrate the  $^1\text{H}$  NMR signals to determine proton ratios. Analyze chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to deduce the molecular structure. Correlate  $^1\text{H}$  and  $^{13}\text{C}$  signals using 2D NMR techniques (like HSQC and HMBC) if the structure is complex.

## Infrared (IR) Spectroscopy: Identifying the Molecular Bonds

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

### Expertise & Experience: Key Vibrational Frequencies

For 1,2-diazine derivatives, the IR spectrum provides a distinct fingerprint. The aromatic ring itself gives rise to several characteristic bands.

- Aromatic C=C and C=N Stretching: These vibrations typically appear in the 1600-1450  $\text{cm}^{-1}$  region. For instance, aryl-substituted pyridazines show a characteristic double peak around 1595  $\text{cm}^{-1}$ . [3]\* Aromatic C-H Stretching: Look for sharp peaks just above 3000  $\text{cm}^{-1}$  (e.g., 3060-3090  $\text{cm}^{-1}$ ). [3]\* Substituent Groups: The true diagnostic power of IR lies in identifying key substituents. A C=O stretch in pyridazinone derivatives is a strong, prominent band typically found between 1700-1660  $\text{cm}^{-1}$ . [9][11] An N-H stretch from the pyridazine ring or an amine substituent will appear as a broader band in the 3300-3100  $\text{cm}^{-1}$  region. [3]

## Comparative IR Data for Representative 1,2-Diazine Derivatives

Compound/Derivative Type	Key Functional Group	Characteristic Absorption (cm <sup>-1</sup> )	Causality	Reference
Aryl-Pyridazines	Aromatic Ring (C=C, C=N)	~1595 (double peak)	Stretching vibrations of the conjugated aromatic system.	[3]
Thienyl-Pyridazine	N-H Stretch	~3096	N-H bond stretching in the heterocyclic core.	[3]
Pyridazinethionones	C=S (Thione)	~1228	Stretching of the carbon-sulfur double bond.	[11]
Pyridazinones	C=O (Amide/Lactam)	~1703 - 1680	Carbonyl stretching, fundamental for identifying the -one suffix.	[9][11]

## Trustworthiness: A Self-Validating Protocol for IR Analysis (ATR Method)

- **Instrument Preparation:** Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR to subtract atmospheric (CO<sub>2</sub>, H<sub>2</sub>O) absorptions.
- **Sample Application:** Place a small amount of the solid, purified 1,2-diazine derivative directly onto the ATR crystal.
- **Pressure Application:** Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

- **Data Acquisition:** Scan the sample over the typical mid-IR range (4000-400  $\text{cm}^{-1}$ ). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- **Data Analysis:** The resulting spectrum should be plotted as absorbance or transmittance versus wavenumber ( $\text{cm}^{-1}$ ). Identify and label the major absorption bands and correlate them with known functional group frequencies.

## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

MS is an essential technique that measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules. It provides the molecular weight of the compound with high precision and offers structural clues through the analysis of fragmentation patterns.

### Expertise & Experience: Deciphering Fragmentation Pathways

Under Electron Impact (EI) ionization, the 1,2-diazine ring undergoes characteristic fragmentation.

- **Molecular Ion ( $M^{+\bullet}$ ):** The peak with the highest  $m/z$  value generally corresponds to the molecular ion, confirming the molecular weight of the compound. For pyridazine derivatives, this peak is often intense, indicating a relatively stable aromatic system. [12][13]\* **Key Fragmentation:** A common fragmentation pathway involves the loss of stable neutral molecules. For the parent pyridazine ring, this can include the elimination of a nitrogen molecule ( $\text{N}_2$ ) or hydrogen cyanide (HCN). [12]The presence and nature of substituents will direct the fragmentation, often leading to characteristic losses that help identify those substituents. [13][14][15]For example, a compound with an ester group might show a fragment corresponding to the loss of an alkoxy radical.

## Comparative Fragmentation Data for Diazine Derivatives

Compound Type	Molecular Ion ( $M^{+\bullet}$ )	Key Fragment Ions ( $m/z$ )	Fragmentation Pathway	Reference
Pyridazine	80	52, 26	Loss of $N_2$ , followed by loss of $C_2H_2$	[12]
Fused 1,2,4-Triazines	Present	$[M - NH_2]^+$ , $[M - C=S]^+$	Loss of amine and thiocarbonyl groups from the molecular ion.	[13]
Tetrahydropyrimidines	Often Base Peak	$[M - C_2H_5]^+$ , $[M - O]^+$	Loss of ethyl radical and oxygen from side chains.	[15]

## Trustworthiness: A Self-Validating Protocol for MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the highly purified sample in a volatile solvent (e.g., methanol, acetonitrile).
- **Instrumentation:** The analysis is typically performed on a Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system, or by direct infusion.
- **Ionization:** Select an appropriate ionization method. Electron Impact (EI) at 70 eV is standard for causing reproducible fragmentation. Electrospray Ionization (ESI) is a softer technique often used in LC-MS that typically yields the protonated molecule  $[M+H]^+$ , providing clear molecular weight information.
- **Mass Analysis:** The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Analysis:** Analyze the resulting mass spectrum. Identify the molecular ion peak (or  $[M+H]^+$ ). Propose structures for major fragment ions and correlate them with the parent structure to build a consistent fragmentation mechanism. High-resolution mass spectrometry

(HRMS) can be used to determine the exact elemental composition of the molecular ion and its fragments, providing definitive molecular formulas.

## UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Landscape

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. It is particularly useful for analyzing compounds with conjugated  $\pi$ -systems, such as 1,2-diazines.

### Expertise & Experience: Understanding Electronic Transitions

The spectra of 1,2-diazine derivatives are characterized by absorptions arising from  $\pi \rightarrow \pi^*$  and  $n \rightarrow \pi^*$  electronic transitions. [16]

- $\lambda_{\max}$ : The wavelength of maximum absorbance ( $\lambda_{\max}$ ) is the key feature. [16] The position of  $\lambda_{\max}$  is sensitive to the extent of conjugation and the presence of substituents.
- Substituent Effects: Attaching chromophores or auxochromes to the pyridazine ring can cause a shift in  $\lambda_{\max}$ . Electron-donating groups or extending the conjugated system typically leads to a bathochromic (red) shift to longer wavelengths.
- Solvent Effects: The polarity of the solvent can influence the position of  $\lambda_{\max}$ , particularly for  $n \rightarrow \pi^*$  transitions, providing further insight into the nature of the electronic transition.
- Self-Association: Unlike its isomer pyrazine, pyridazine shows little tendency for self-association in aqueous solution, meaning its UV spectrum is less likely to show concentration-dependent variations. [17]

## Comparative UV-Vis Data for Representative 1,2-Diazine Derivatives

Compound Class	Typical $\lambda_{\text{max}}$ Range (nm)	Electronic Transition	Notes	Reference
Simple Pyridazines	~240-260 nm	$\pi \rightarrow \pi$	Intense absorption characteristic of the aromatic system.	[17]
Pyridazinone Derivatives	Can extend >300 nm	$\pi \rightarrow \pi$ and $n \rightarrow \pi$	The carbonyl group and extended conjugation can shift absorption to longer wavelengths.	[18]
Protonated Pyrimidines	Red-shifted band appears	$\pi \rightarrow \pi$	Protonation can alter the electronic structure, leading to a color change and new absorption bands.	[19]

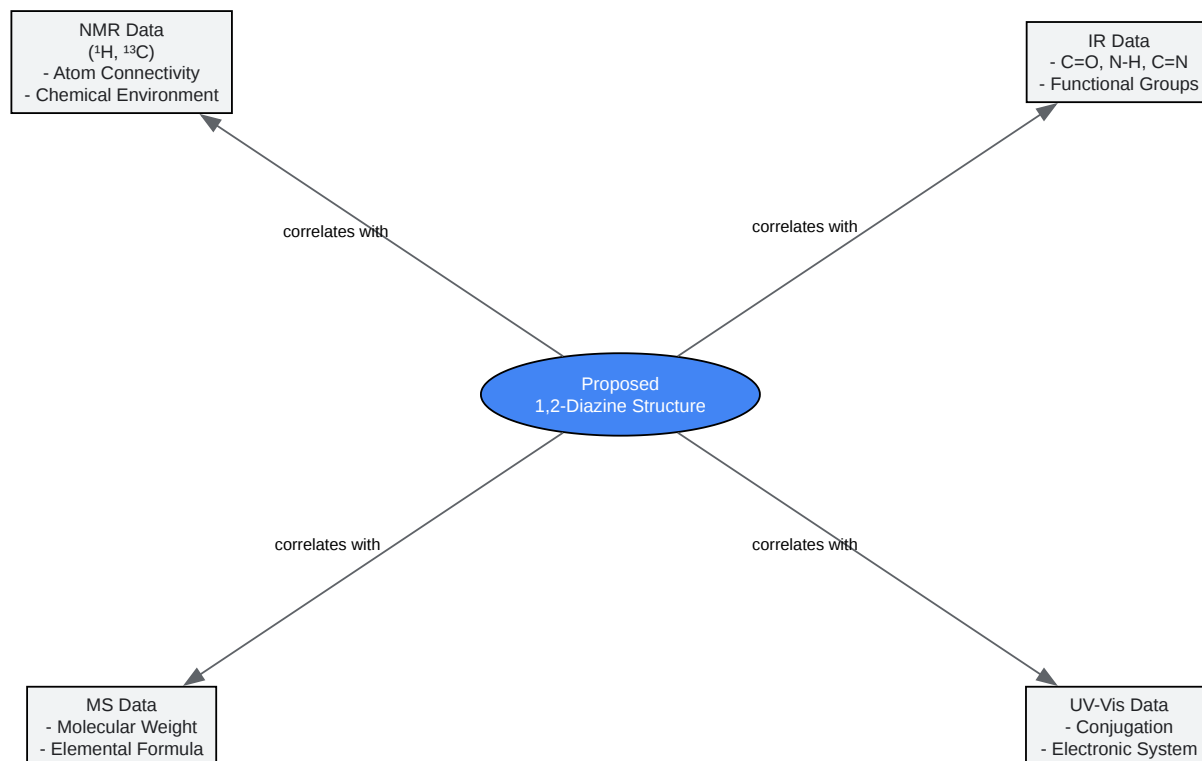
## Trustworthiness: A Self-Validating Protocol for UV-Vis Analysis

- **Sample Preparation:** Prepare a series of dilute solutions of the purified compound in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). A typical concentration range is  $10^{-4}$  to  $10^{-5}$  M.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Blank Correction:** Fill a quartz cuvette with the pure solvent and use it to zero the instrument (run a baseline correction).

- **Data Acquisition:** Replace the solvent cuvette with a cuvette containing the sample solution. Scan the desired wavelength range (e.g., 200-800 nm).
- **Analysis:** Identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ). If quantifying, use the Beer-Lambert law ( $A = \epsilon bc$ ) by measuring the absorbance of several solutions of known concentration to determine the molar absorptivity ( $\epsilon$ ).

## Conclusion: A Unified Approach to Structural Verification

The spectroscopic characterization of 1,2-diazine derivatives is a multi-faceted process that relies on the synergistic interpretation of data from NMR, IR, MS, and UV-Vis techniques. Each method provides a unique and vital piece of the structural puzzle. By following rigorous, self-validating protocols and understanding the causal relationships between molecular structure and spectral output, researchers can confidently and accurately elucidate the identity of these vital heterocyclic compounds.



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Caption: Integration of spectroscopic data for structural confirmation.

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